molecular formula C20H24N4O4 B2688697 7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021257-67-9

7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2688697
CAS RN: 1021257-67-9
M. Wt: 384.436
InChI Key: HTPVVEYNJDNODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Pathways

Research has focused on developing novel synthetic pathways for compounds with structural similarities to the mentioned compound. These pathways aim at creating molecules with potential therapeutic applications, including anti-inflammatory, analgesic, and antiviral properties. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone showcased anti-inflammatory and analgesic activities, highlighting the potential for similar compounds to serve as COX-2 inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antiviral and Antimicrobial Activity

Several studies have explored the antiviral and antimicrobial potentials of pyrrolo[2,3-d]pyrimidine derivatives. For example, the synthesis and evaluation of non-nucleoside analogs of toyocamycin and sangivamycin showed that certain substituents on pyrrolo[2,3-d]pyrimidines are essential for activity against human cytomegalovirus (HCMV), underscoring the importance of structural modification for enhancing antiviral efficacy (Renau et al., 1996).

Anti-inflammatory and Analgesic Agents

The creation of anti-inflammatory and analgesic agents from structurally similar compounds has been a significant area of research. The novel synthesis of benzodifuranyl derivatives and their evaluation as COX inhibitors demonstrated their potential in treating inflammation and pain, with some compounds showing high selectivity and effectiveness (Abu‐Hashem et al., 2020).

Synthesis of Derivatives for Drug Development

The synthesis of derivatives and analogs of the given compound has been geared towards developing new pharmacophores for anticancer agents. For example, the functionalization of amino acid derivatives has led to compounds with promising cytotoxicity against human cancer cell lines, indicating the potential of these molecules in cancer therapy (Kumar et al., 2009).

properties

IUPAC Name

7-benzyl-N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-13(12-28-4)21-17(25)16-10-15-18(22(2)20(27)23(3)19(15)26)24(16)11-14-8-6-5-7-9-14/h5-10,13H,11-12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPVVEYNJDNODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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